

# Spectroscopic Characterization of 7-Benzyloxygramine: A Technical Guide

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## Compound of Interest

Compound Name: 7-Benzyloxygramine

Cat. No.: B134313

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of **7-Benzyloxygramine**, a significant intermediate in the synthesis of various bioactive indole alkaloids. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for researchers in medicinal chemistry and drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **7-Benzyloxygramine**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **7-Benzyloxygramine** exhibits characteristic signals corresponding to the protons in its distinct chemical environments. The data presented here was acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.35	brs	-	1H	Indole N-H
7.49 - 7.47	m	-	2H	Ar-H (benzyloxy)
7.43 - 7.35	m	-	3H	Ar-H (benzyloxy)
7.32	d	8.0	1H	H-4
7.10	d	2.3	1H	H-2
7.03	dd	7.9, 7.7	1H	H-5
6.73	d	7.7	1H	H-6
5.20	s	-	2H	O-CH <sub>2</sub> -Ph
3.61	s	-	2H	C <sub>3</sub> -CH <sub>2</sub> -N
2.27	s	-	6H	N-(CH <sub>3</sub> ) <sub>2</sub>

Table 1: <sup>1</sup>H NMR (CDCl<sub>3</sub>) data for **7-Benzzyloxygramine**.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. Based on predictive models and data from similar indole alkaloids, the following are the expected chemical shifts for **7-Benzzyloxygramine**.

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
145.0	C-7
137.5	C-ipso (benzyloxy)
130.0	C-7a
128.6	C-para (benzyloxy)
127.9	C-ortho (benzyloxy)
127.5	C-meta (benzyloxy)
123.0	C-2
120.5	C-5
113.0	C-3a
112.0	C-3
108.0	C-4
102.0	C-6
70.0	O-CH <sub>2</sub> -Ph
55.0	C <sub>3</sub> -CH <sub>2</sub> -N
45.0	N-(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR data for **7-Benzyloxygramine**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **7-Benzyloxygramine** would exhibit characteristic absorption bands for its indole, benzyloxy, and amine functionalities.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch (Indole)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1600-1450	Medium to Strong	C=C Stretch (Aromatic rings)
1250-1000	Strong	C-O Stretch (Ether)
1250-1020	Medium	C-N Stretch (Amine)
750-700	Strong	C-H Out-of-plane bend (Aromatic)

Table 3: Characteristic IR absorption bands for **7-Benzylloxygramine**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For **7-Benzylloxygramine** (C<sub>18</sub>H<sub>20</sub>N<sub>2</sub>O), the expected molecular weight is approximately 280.37 g/mol .

m/z	Relative Intensity	Proposed Fragment
280	[M] <sup>+</sup>	Molecular Ion
189	High	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Loss of benzyloxy group)
130	High	[C <sub>9</sub> H <sub>8</sub> N] <sup>+</sup> (Indolemethylenecation)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion from benzyl group)
58	High	[C <sub>3</sub> H <sub>8</sub> N] <sup>+</sup> (Dimethylaminomethyl cation)

Table 4: Expected mass spectrometry fragmentation data for **7-Benzylxygramine**.

The fragmentation of gramine alkaloids typically involves the cleavage of the side chain at the C3 position of the indole ring, leading to a stable indolemethylene cation ( $m/z$  130). The benzyloxy group is also expected to fragment, producing a prominent tropylium ion at  $m/z$  91.

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

### NMR Spectroscopy

**Instrumentation:** A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR.

**Sample Preparation:** Approximately 5-10 mg of **7-Benzylxygramine** is dissolved in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence (zg30).
- Spectral Width: 16 ppm.
- Number of Scans: 16.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 4.09 s.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Spectral Width: 240 ppm.

- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.36 s.
- Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid **7-Benzylxygramine** powder is placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance. Peak positions are identified and reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of **7-Benzylloxygramine** (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

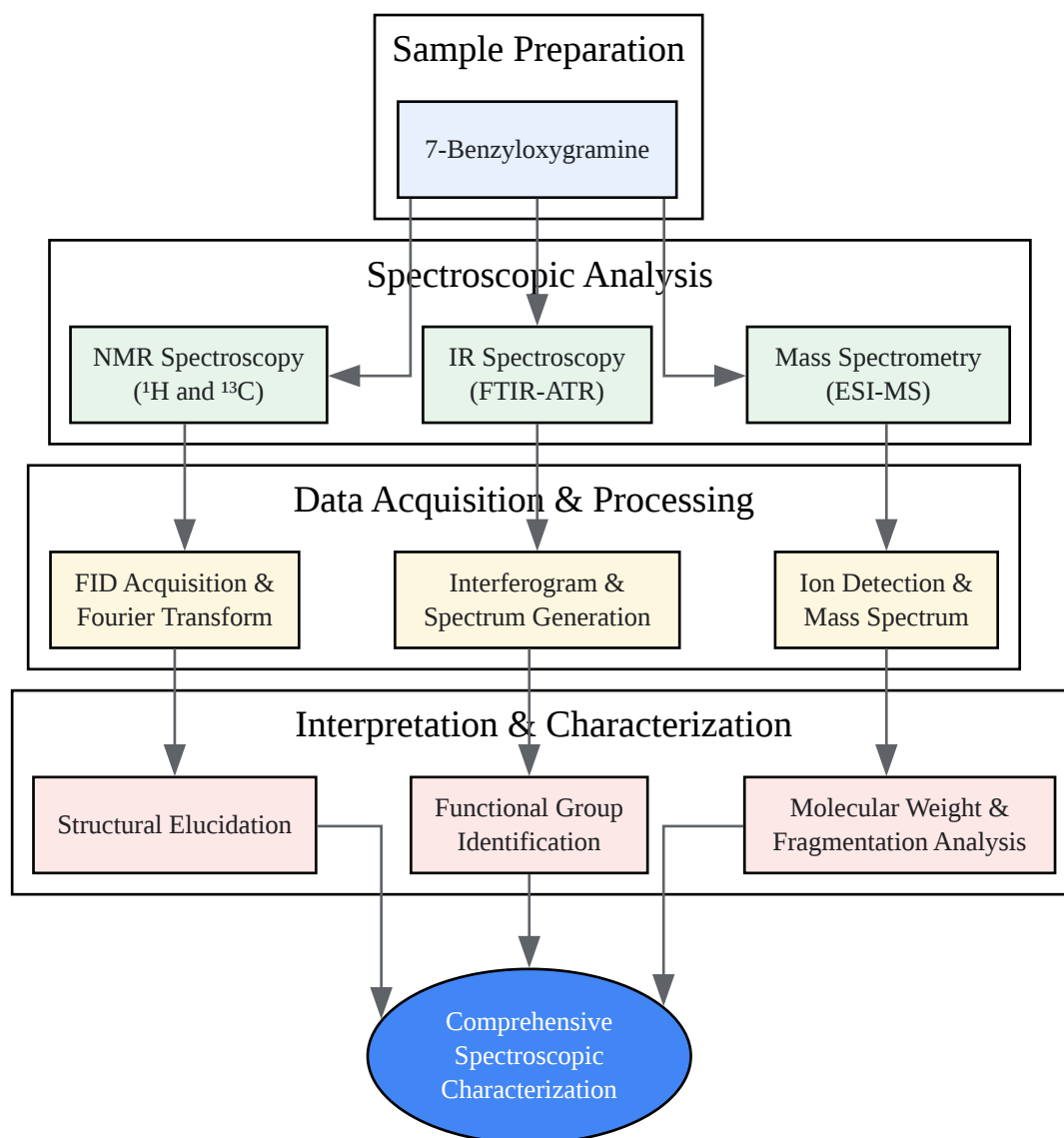
Data Acquisition (Direct Infusion ESI-MS):

- Ionization Mode: Positive ion mode.
- Infusion Flow Rate: 5-10 µL/min.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (Nitrogen) Pressure: 10-20 psi.
- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
- Drying Gas Temperature: 200-300 °C.
- Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The relative intensities of the peaks are also recorded.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **7-Benzylloxygramine**.



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### Spectroscopic Analysis Workflow

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